Cas no 2228243-05-6 (1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine)

1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine structure
2228243-05-6 structure
商品名:1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
CAS番号:2228243-05-6
MF:C10H12F2N2O3
メガワット:246.210689544678
CID:6585943
PubChem ID:165710050

1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
    • 2228243-05-6
    • EN300-1964997
    • インチ: 1S/C10H12F2N2O3/c1-10(13,9(11)12)7-5-6(14(15)16)3-4-8(7)17-2/h3-5,9H,13H2,1-2H3
    • InChIKey: JVZZOHWKUNMSJF-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C1C=C(C=CC=1OC)[N+](=O)[O-])N)F

計算された属性

  • せいみつぶんしりょう: 246.08159857g/mol
  • どういたいしつりょう: 246.08159857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 81.1Ų

1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1964997-10.0g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
10g
$6635.0 2023-05-31
Enamine
EN300-1964997-0.05g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
0.05g
$1296.0 2023-09-17
Enamine
EN300-1964997-1g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
1g
$1543.0 2023-09-17
Enamine
EN300-1964997-10g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
10g
$6635.0 2023-09-17
Enamine
EN300-1964997-0.25g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
0.25g
$1420.0 2023-09-17
Enamine
EN300-1964997-5.0g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
5g
$4475.0 2023-05-31
Enamine
EN300-1964997-0.1g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
0.1g
$1357.0 2023-09-17
Enamine
EN300-1964997-5g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
5g
$4475.0 2023-09-17
Enamine
EN300-1964997-1.0g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
1g
$1543.0 2023-05-31
Enamine
EN300-1964997-0.5g
1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine
2228243-05-6
0.5g
$1482.0 2023-09-17

1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine 関連文献

1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amineに関する追加情報

Comprehensive Overview of 1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine (CAS No. 2228243-05-6)

The compound 1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine (CAS No. 2228243-05-6) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro and nitrophenyl moieties, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block for small-molecule inhibitors and bioactive intermediates, aligning with the growing demand for novel therapeutic agents.

In recent years, the scientific community has focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of 1,1-difluoro groups in this compound suggests potential applications in medicinal chemistry, particularly in the design of CNS-targeting drugs. This aligns with trending searches on "fluorine in drug design" and "nitroaromatics in pharmaceuticals," reflecting broader industry interest. The methoxy and nitro substituents further contribute to its electronic properties, making it a candidate for photoactive materials.

Synthetic routes to CAS 2228243-05-6 often involve multi-step protocols, including nucleophilic aromatic substitution and reductive amination. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, a topic frequently queried in academic forums. The compound's stability under various pH conditions—another hot topic in preformulation studies—has been investigated to assess its suitability for drug delivery systems.

From an industrial perspective, scalability and green chemistry approaches for producing 1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine are under scrutiny. Searches like "sustainable synthesis of fluorinated amines" highlight this demand. Regulatory databases indicate no current restrictions, but proper handling protocols are recommended due to its reactive nitrophenyl group—a detail often overlooked in peer discussions but vital for lab safety.

Emerging applications include its use in proteomics research as a potential labeling reagent, capitalizing on its UV-active nitro group. This connects to popular queries about "fluorescent probes for protein detection." Additionally, computational studies predict moderate logP values for this compound, addressing frequent questions about its lipophilicity in drug design circles.

Ongoing research explores derivatization strategies to enhance the compound's water solubility—a key challenge noted in recent publications. Patent landscapes reveal growing interest in its analogs for crop protection formulations, responding to agricultural sector needs. As analytical technologies advance, the demand for high-purity CAS 2228243-05-6 reference standards continues to rise, particularly for quality control laboratories.

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